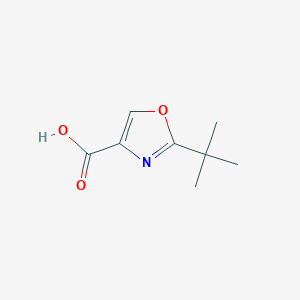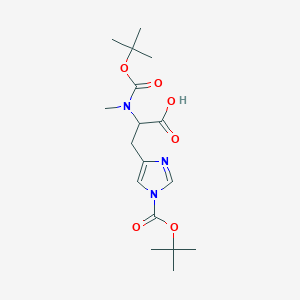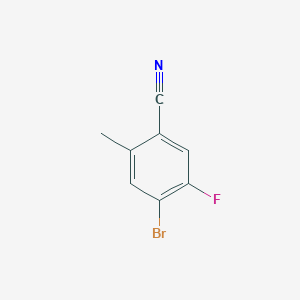
1-Cyclopentylpiperidine-4-carboxylic acid
Vue d'ensemble
Description
1-Cyclopentylpiperidine-4-carboxylic acid (1-CPPCA) is a cyclic carboxylic acid derived from piperidine, an organic compound with a wide range of uses in the scientific community. 1-CPPCA is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and food additives. It is also used in the production of polymers, surfactants, and other materials. 1-CPPCA has several advantages over other carboxylic acids, including its high solubility, low toxicity, and low cost.
Applications De Recherche Scientifique
Synthesis and Biological Activities
1-Cyclopentylpiperidine-4-carboxylic acid and its analogs are notable for their synthesis and biological activities. For instance, compounds with cyclopropane moieties, like 1-aminocyclopropane-1-carboxylic acid, exhibit a range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral properties. Research has focused on their isolation, characterization, and total synthesis (Coleman & Hudson, 2016).
Quantitative Analysis in Cells
In a study examining 5 alpha-reductase inhibitors, the methyl ester of a similar compound, N-(Dicyclohexyl)acetylpiperidine-4-benzylidene-4-carboxylic acid, was tested for its permeability properties compared to the corresponding acid. This study highlights the importance of structural variations in biological efficacy and cell permeability (Kang, Mathur, & Hartmann, 2004).
Chiral Building Blocks for Alkaloids
The compound's derivatives are used as chiral building blocks for piperidine-related alkaloids. For instance, C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester has been synthesized as a promising chiral building block (Takahata, Ouchi, Ichinose, & Nemoto, 2002).
Inactivation and Inhibition Studies
Cyclohexene analogs of gamma-aminobutyric acid, similar in structure to this compound, have been designed as rigid analogs to study the inactivation and inhibition of gamma-aminobutyric acid aminotransferase. Such compounds can provide insights into the structural requirements for biological activity (Choi & Silverman, 2002).
Synthesis on Solid Support
The synthesis of derivatives like 2,3,5-triketopiperadines on solid support demonstrates the compound's versatility in synthetic chemistry and the potential for creating diverse molecular structures (Makino, Nakanishi, & Tsuji, 2003).
Hydrogel Formation
Derivatives of Cyclo(L-Tyr-L-Lys), related to this compound, have been explored for their ability to form organo- and hydrogels, demonstrating the compound's potential in material science (Xie, Zhang, Ye, & Feng, 2009).
Novel Syntheses and Applications
Several studies have focused on novel syntheses and applications of related compounds. These include the synthesis of complex cyclodepsipeptides, exploring new routes to trans-2,6-disubstituted piperidine-related alkaloids, and the production of optically pure carboxylic acid segments for the synthesis of depsipeptide histone deacetylase inhibitors (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016); (Takahata, Saito, & Ichinose, 2006); (Katoh, Narita, Sayar, Saijo, & Ishioka, 2019).
Propriétés
IUPAC Name |
1-cyclopentylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10/h9-10H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYDLXRGEMJMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629562 | |
| Record name | 1-Cyclopentylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897094-32-5 | |
| Record name | 1-Cyclopentylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)





